2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile - 941968-96-3

2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile

Catalog Number: EVT-3115386
CAS Number: 941968-96-3
Molecular Formula: C21H16N4O3
Molecular Weight: 372.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Selpercatinib and its Degradation Products

Compound Description: Selpercatinib (6-(2-hydroxy-2-methyl-propoxy)-4-(6-(3-methylpiperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile) is a kinase inhibitor used to treat RET-mutant cancers. The research paper describes the characterization of six degradation products (DPs) of Selpercatinib using LC-MS. []

Relevance: Although Selpercatinib and its degradation products share some structural motifs with the target compound (e.g., pyridine ring, nitrile group), they belong to different chemical classes. The presence of the pyrazolo[1,5-a]pyridine core in Selpercatinib and its DPs distinguishes them from 2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile, which features a furan and oxazole moiety. []

(E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid and Derivatives

Compound Description: This research paper details the synthesis of (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid (I) and its subsequent conversion into various derivatives, including 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine (V) and furo[3,2-c]pyrazolo[1,5-a]pyridine carboxylic acid esters. []

Relevance: The presence of the 5-(3-(trifluoromethyl)phenyl)furan-2-yl moiety in compound (I) and its derivatives highlights a structural similarity to the 5-(phenoxymethyl)furan-2-yl group in 2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile. This shared furan core suggests a potential relationship between these compounds. []

Aminopirazole-based GSK-3 Inhibitors

Compound Description: This patent describes a series of aminopirazole derivatives that act as inhibitors of glycogen synthase kinase-3 (GSK-3). The compounds generally feature a central pyrazole ring with various substituents, including carbamate groups and substituted benzyl groups. []

Relevance: While aminopirazole derivatives and 2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile share a nitrile group, the overall structures are quite different. The presence of the pyrazole core in the GSK-3 inhibitors and the furan-oxazole system in the target compound suggests distinct chemical classes. []

Heterocyclic DPP-4 Inhibitors for NAFLD Treatment

Compound Description: This patent claims the use of specific dipeptidyl peptidase-4 (DPP-4) inhibitors for treating nonalcoholic fatty liver disease (NAFLD). The inhibitors include various heterocyclic compounds, with examples like sitagliptin and vildagliptin. []

Relevance: The DPP-4 inhibitors mentioned, such as sitagliptin and vildagliptin, are structurally distinct from 2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile. These inhibitors typically possess a proline or pyrrolidine core with complex substituents, differing significantly from the furan-oxazole system in the target compound. []

Pyrazole and Triazole-based KSP Inhibitors

Compound Description: This patent focuses on pyrazole and triazole compounds designed to inhibit kinesin spindle protein (KSP). The patent outlines specific structural requirements for these inhibitors, including various substituents on the pyrazole or triazole rings. []

Relevance: Similar to the previous examples, the pyrazole and triazole-based KSP inhibitors lack a direct structural relationship to 2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile. The distinct heterocyclic cores and substitution patterns differentiate these compounds from the target compound. []

BCR-ABL Myristate Inhibitors

Compound Description: This patent discloses small molecule inhibitors targeting the myristate binding pocket of BCR-ABL, a protein involved in chronic myeloid leukemia. These inhibitors often feature a pyrimidine core with diverse substituents, including aryl and sulfonamide groups. []

Relevance: While the presence of a pyridine ring in some BCR-ABL myristate inhibitors might seem like a point of similarity with 2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile, their overall structures and chemical classes are distinct. The pyrimidine core and the absence of a furan-oxazole system in these inhibitors differentiate them from the target compound. []

Fluoropirrolidine Dipeptidyl Peptidase Inhibitors

Compound Description: This patent describes a series of fluoropirrolidine derivatives as inhibitors of dipeptidyl peptidases (DPPs). These compounds typically feature a fluoropyrrolidine ring substituted with a nitrile group and a variety of amide side chains. []

Relevance: While both the fluoropirrolidine DPP inhibitors and 2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile possess a nitrile group, the overall structures differ significantly. The presence of the fluoropyrrolidine ring and the absence of a furan-oxazole system in these inhibitors distinguish them from the target compound. []

Properties

CAS Number

941968-96-3

Product Name

2-(5-(Phenoxymethyl)furan-2-yl)-5-((pyridin-3-ylmethyl)amino)oxazole-4-carbonitrile

IUPAC Name

2-[5-(phenoxymethyl)furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile

Molecular Formula

C21H16N4O3

Molecular Weight

372.384

InChI

InChI=1S/C21H16N4O3/c22-11-18-20(24-13-15-5-4-10-23-12-15)28-21(25-18)19-9-8-17(27-19)14-26-16-6-2-1-3-7-16/h1-10,12,24H,13-14H2

InChI Key

CRTDHHHQQSHHLF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.